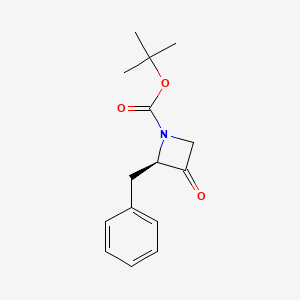![molecular formula C24H22N6O2S B2578604 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866843-93-8](/img/structure/B2578604.png)
4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic compound. It contains several functional groups and rings including a triazoloquinazoline ring, a benzene ring, and a sulfonamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazolin ring system is a fused ring system that incorporates both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : Studies detail the synthesis of quinazoline and triazoloquinazoline derivatives, highlighting methods for creating complex molecules with potential biological activities. For instance, the synthesis of quinazolines and triazoloquinazolines bearing a biologically active sulfonamide moiety has shown promising bacterial growth inhibition properties, indicating their potential for further pharmacological development (Ghorab, Ismail, Abdalla, & Radwan, 2013).
Characterization and Crystal Structure : The characterization and crystal structure analysis of quinazoline sulfonamide derivatives provide insights into their molecular interactions and stability. Crystallographic studies offer a deeper understanding of the intramolecular interactions that govern the properties of these compounds, which is crucial for their potential applications in drug design and development (Kumar et al., 2018).
Biological Activities and Potential Therapeutic Uses
Antimicrobial and Anticancer Activities : Research into quinazoline derivatives extends into their antimicrobial and anticancer activities. For example, novel quinazoline sulfonamides have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007). Additionally, certain derivatives exhibit antitumoral properties, indicating their potential for cancer therapy (Wu, Zhang, & Li, 2013).
Antihypertensive and H1-Antihistaminic Agents : The synthesis of triazoloquinazolin-9-ones and related compounds has been explored for their antihypertensive and H1-antihistaminic activities. These compounds have shown significant effects in preclinical models, suggesting their potential for treating hypertension and allergic reactions (Alagarsamy & Pathak, 2007).
PI3K Inhibitors and Anticancer Agents : The development of benzamides and sulfonamide derivatives as novel PI3K inhibitors highlights their potential as anticancer agents. These compounds have demonstrated significant antiproliferative activities against various cancer cell lines, underscoring their potential in cancer treatment strategies (Shao et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazoles, have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to have significant effects on various biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-16-5-4-6-18(15-16)22-24-27-23(20-7-2-3-8-21(20)30(24)29-28-22)26-14-13-17-9-11-19(12-10-17)33(25,31)32/h2-12,15H,13-14H2,1H3,(H,26,27)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAJOLXTKDMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)

![methyl 6-chloro-2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2578528.png)

![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)
![(2E)-2-[[3-Methoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2578532.png)
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)

![1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea](/img/structure/B2578535.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)